Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate
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Overview
Description
Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate is a synthetic organic compound with the molecular formula C14H15F2NO3 It is characterized by the presence of a benzyl group, a difluoro-substituted azepane ring, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, to introduce the difluoro groups . The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azepane derivatives.
Scientific Research Applications
Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity for these targets. The azepane ring structure may also play a role in its biological activity by influencing its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the difluoro groups.
tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate: Similar structure with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate is unique due to the presence of both the benzyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoro groups, in particular, can enhance the compound’s stability and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-14(16)7-9-17(8-6-12(14)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMPOYCVFEVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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